molecular formula C9H10BrClFNO2 B6220240 methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride CAS No. 2758006-18-5

methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride

Cat. No.: B6220240
CAS No.: 2758006-18-5
M. Wt: 298.5
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Description

Methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride is an organic compound with the molecular formula C9H10BrClFNO2. This compound is notable for its unique combination of functional groups, including an amino group, a bromine atom, a fluorine atom, and a methyl ester. These functional groups confer distinct chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Properties

CAS No.

2758006-18-5

Molecular Formula

C9H10BrClFNO2

Molecular Weight

298.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with a methylbenzoate derivative, bromination is carried out using bromine (Br) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia (NH) or an amine derivative.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol (CHOH) and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially replacing them with hydrogen atoms.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles such as hydroxide (OH) or alkoxide (RO).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-chloro-4-fluoro-5-methylbenzoate
  • Methyl 3-amino-2-bromo-4-chloro-5-methylbenzoate
  • Methyl 3-amino-2-bromo-4-fluoro-5-ethylbenzoate

Uniqueness

Methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding, making it a valuable compound for designing molecules with specific interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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